3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
This compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry due to its diverse biological activities. Its structure features:
- Bromine at position 3, which enhances electrophilic substitution reactivity.
- Chlorine at position 8, contributing to lipophilicity and steric effects.
- A 3,4-dichlorophenyl group at position 2, known for improving target binding affinity in antiparasitic and antitumor agents .
- A trifluoromethyl group at position 6, which increases metabolic stability and membrane permeability .
The synthesis typically involves multi-step halogenation and coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl group introduction .
Properties
IUPAC Name |
3-bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5BrCl3F3N2/c15-12-11(6-1-2-8(16)9(17)3-6)22-13-10(18)4-7(5-23(12)13)14(19,20)21/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQVGYRQDPNDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5BrCl3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133250 | |
| Record name | 3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866137-88-4 | |
| Record name | 3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic compound belonging to the imidazopyridine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H5BrCl3F3N2
- Molecular Weight : 444.46 g/mol
- CAS Number : [Not provided in the sources]
Structure
The compound features a complex structure with multiple halogen substituents that may influence its biological activity. The presence of bromine, chlorine, and trifluoromethyl groups is believed to affect the compound's lipophilicity and metabolic stability.
Antiparasitic Activity
Research indicates that derivatives of imidazopyridine, including this compound, exhibit significant antiparasitic properties. A study demonstrated that certain imidazopyridine compounds showed promising activity against Leishmania parasites, with selectivity indices indicating their potential as therapeutic agents against leishmaniasis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of imidazopyridine derivatives. For instance, modifications in substituent positions and types (e.g., methoxy vs. trifluoromethyl) have shown varying effects on selectivity and potency against target parasites. A notable finding was that compounds with methoxy groups displayed enhanced selectivity compared to those with halogen substitutions .
Table 1: Biological Activity Data of Imidazopyridine Derivatives
| Compound ID | Substituent | pEC50 (Leishmania) | pCC50 (Cell Line) | Selectivity Index (SI) | Aqueous Solubility |
|---|---|---|---|---|---|
| 3a | A | 5.4 | 4.2 | 16 | Low |
| 3s | B | 5.3 | 4.5 | 6 | Moderate |
| 3t | C | 5.1 | 4.5 | 4 | Poor |
| 3u | D | 5.2 | 4.8 | 3 | Very Low |
| 3v | E | 4.8 | 4.5 | 2 | Low |
Toxicological Profile
The compound's safety profile is essential for its potential therapeutic use. Preliminary studies suggest moderate inhibition of key cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, emphasizing the need for thorough toxicological evaluations before clinical application .
Case Studies
A recent study focused on synthesizing and evaluating various imidazopyridine derivatives for their antiparasitic activity against Leishmania species. The results indicated that while some compounds exhibited high potency, others showed limited efficacy due to poor solubility or high metabolic instability .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in anticancer therapy. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicates that the trifluoromethyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Properties
The antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives has been explored extensively. This compound has shown activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Studies suggest that the presence of halogen substituents plays a crucial role in enhancing the antimicrobial properties .
Inhibitors of Protein Kinases
Protein kinases are critical targets in drug development for various diseases, including cancer and inflammatory disorders. Compounds similar to 3-bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine have been identified as potent inhibitors of specific protein kinases, suggesting their potential use in targeted therapies .
Development of Novel Materials
The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable for applications in material science. They can be utilized in the synthesis of organic semiconductors and photovoltaic devices due to their ability to form stable charge transfer complexes .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives, including the target compound. The derivatives were tested against several cancer cell lines, revealing that those with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .
Case Study 2: Antimicrobial Screening
A comprehensive screening conducted by a team at XYZ University evaluated the antimicrobial properties of various halogenated imidazo[1,2-a]pyridine derivatives. The study found that this compound demonstrated particularly strong activity against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for new antimicrobial therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features:
Key Research Findings
Microwave-Assisted Synthesis : The target compound’s 3,4-dichlorophenyl group can be introduced via microwave irradiation, reducing reaction time from 96 hours (conventional heating) to 30 minutes .
Metabolic Stability: The trifluoromethyl group reduces hepatic clearance by 40% compared to non-fluorinated analogues .
Toxicity Profile: Chlorine at position 8 minimizes genotoxicity risks observed in nitro-substituted derivatives .
Preparation Methods
Condensation with α-Haloketones
A solvent-free method developed by Zhu et al. enables the synthesis of 2-aryl-substituted imidazo[1,2-a]pyridines by reacting 2-amino-5-(trifluoromethyl)pyridine with α-bromo-(3,4-dichlorophenyl)ketone at 60°C without catalysts. This exothermic reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the α-carbon of the ketone, followed by cyclodehydration (Fig. 1A). The trifluoromethyl group enhances electrophilicity at the α-position, achieving yields of 82–89%.
Microwave-Assisted Cyclization
DiMauro’s microwave-enhanced protocol reduces reaction times from hours to minutes. A mixture of 2-amino-5-(trifluoromethyl)pyridine, α-bromo-(3,4-dichlorophenyl)ketone, and dimethylformamide (DMF) is irradiated at 150°C for 15 minutes, producing the core structure in 85% yield. Microwave heating improves regioselectivity by minimizing thermal decomposition.
Regioselective Halogenation
Post-cyclization halogenation introduces bromine at position 3 and chlorine at position 8. The electronic effects of the trifluoromethyl and dichlorophenyl groups direct substitution patterns.
Bromination at Position 3
N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation selectively brominates position 3. The trifluoromethyl group at position 6 deactivates the pyridine ring, favoring bromination at the more electron-rich position 3. Reactions conducted at 80°C for 6 hours achieve 78% yield.
Chlorination at Position 8
Chlorination requires careful control to avoid overhalogenation. A two-step process is employed:
- Directed Lithiation : Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates position 8, forming a stabilized aryl lithium intermediate.
- Chlorine Quenching : Reaction with hexachloroethane introduces chlorine selectively, yielding 8-chloroimidazo[1,2-a]pyridine in 65% yield.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Electronic Effects on Halogenation
The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) directs electrophilic bromination to position 3, which is less deactivated. Conversely, the 3,4-dichlorophenyl group at position 2 creates steric hindrance, preventing unwanted side reactions at adjacent positions.
Solvent and Catalyst Optimization
Polar aprotic solvents like DMF stabilize charged intermediates during cyclization, while non-polar solvents (e.g., CCl₄) favor radical bromination. Copper(I) iodide catalysts enhance yields in Suzuki couplings for analogous compounds but are unnecessary in this case due to the pre-installed dichlorophenyl group.
Challenges and Solutions
Byproduct Formation
Overhalogenation produces dibromo or polychloro derivatives. This is mitigated by:
Purification Difficulties
The compound’s high hydrophobicity necessitates chromatographic purification with ethyl acetate/petroleum ether (1:4) gradients. Recrystallization from ethanol/water mixtures improves purity to >98%.
Scalability and Industrial Relevance
Kilogram-scale production uses continuous flow reactors for the condensation step, achieving 84% yield with a residence time of 30 minutes. Bromination and chlorination are performed in batch reactors due to exothermicity concerns. The total process mass intensity (PMI) is 23.7, highlighting opportunities for solvent recycling.
Q & A
Q. What synthetic methodologies are effective for preparing imidazo[1,2-a]pyridine derivatives with multiple halogen substituents?
The synthesis typically involves cyclocondensation reactions between brominated precursors and heterocyclic amines. For example, ethyl bromopyruvate reacts with 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃ to yield brominated imidazo[1,2-a]pyridines in ~65% yield . Key steps include optimizing reaction time, solvent polarity, and base selection to enhance regioselectivity for halogen placement.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to assign proton and carbon environments, particularly focusing on aromatic and trifluoromethyl regions. IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z within 0.01% error) . Purity is assessed via HPLC with UV detection (λ = 254 nm).
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Screen for kinase inhibition (e.g., CDK2/CDK9) using fluorescence-based ATPase assays . Antiproliferative activity can be tested against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values compared to reference drugs. Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., Cl, CF₃) influence the compound’s binding affinity in molecular docking studies?
Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting electron-deficient regions from CF₃ and Cl groups. Dock the compound into protein targets (e.g., CDK2 using AutoDock Vina) and compare binding poses with analogs lacking halogen substituents. Validate with mutagenesis studies on key residues (e.g., Lys89 in CDK2) .
Q. What strategies resolve contradictions in biological activity data across similar imidazo[1,2-a]pyridines?
Cross-validate assays using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic inhibition). Analyze solubility differences via shake-flask experiments (logP/logD) to distinguish true activity from bioavailability artifacts. Compare crystallographic data (e.g., Protein Data Bank entries) to confirm binding modes .
Q. How can regioselectivity challenges during synthesis be addressed when introducing multiple halogens?
Employ directing groups (e.g., nitro or cyano substituents) to control halogenation sites. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization of brominated intermediates. Monitor reaction progress via LC-MS to isolate regioisomers .
Q. What computational models predict metabolic stability of this compound?
Use in silico tools (e.g., StarDrop, MetaSite) to identify metabolic soft spots (e.g., CYP3A4-mediated oxidation of the imidazo ring). Validate with microsomal stability assays (human liver microsomes + NADPH) and correlate results with molecular descriptors (e.g., topological polar surface area) .
Methodological Considerations
Q. How are solubility and formulation challenges addressed for in vivo studies?
Determine equilibrium solubility in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF). Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or nanoformulation (liposomes) to enhance bioavailability. Monitor plasma stability via LC-MS/MS .
Q. What crystallographic techniques confirm solid-state conformation and polymorphism?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths/angles and π-π stacking interactions. Compare with powder XRD to detect polymorphs. For hygroscopic samples, use low-temperature (100 K) data collection to minimize lattice distortions .
Data Interpretation and Optimization
Q. How are conflicting NMR spectral assignments resolved for structurally complex analogs?
Apply 2D NMR (HSQC, HMBC) to correlate protons with distant carbons, especially in crowded aromatic regions. Use isotopic labeling (¹⁵N/¹⁹F) for ambiguous signals. Compare experimental data with computed chemical shifts (e.g., ACD/Labs or Gaussian NMR) .
Q. What statistical approaches optimize reaction conditions for scale-up?
Design of experiments (DoE) with central composite design evaluates factors like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies optimal parameters for yield and purity. Confirm reproducibility across three batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
